molecular formula C19H20ClNO4 B2651577 Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate CAS No. 1788559-97-6

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate

Cat. No.: B2651577
CAS No.: 1788559-97-6
M. Wt: 361.82
InChI Key: XKGJVIHLVIZMFE-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

    Alkylation: The 3-chlorophenyl intermediate is then alkylated with 2-methoxypropyl bromide under basic conditions to form 2-(3-chlorophenyl)-2-methoxypropane.

    Carbamoylation: The alkylated intermediate undergoes a reaction with isocyanate to introduce the carbamoyl group, forming 2-(3-chlorophenyl)-2-methoxypropyl carbamate.

    Esterification: Finally, the carbamate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(3-bromophenyl)-2-methoxypropyl)carbamoyl)benzoate: Similar structure with a bromine atom instead of chlorine.

    Methyl 4-((2-(3-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate: Contains a fluorine atom in place of chlorine.

    Methyl 4-((2-(3-methylphenyl)-2-methoxypropyl)carbamoyl)benzoate: Features a methyl group instead of chlorine.

Uniqueness

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate is unique due to the presence of the chlorophenyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 4-[[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(25-3,15-5-4-6-16(20)11-15)12-21-17(22)13-7-9-14(10-8-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGJVIHLVIZMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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